molecular formula C16H15ClOS B3023819 3-(4-Chlorophenyl)-2'-thiomethylpropiophenone CAS No. 898787-79-6

3-(4-Chlorophenyl)-2'-thiomethylpropiophenone

Cat. No.: B3023819
CAS No.: 898787-79-6
M. Wt: 290.8 g/mol
InChI Key: LCQPLOSNALVIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It features a chlorophenyl group attached to a propiophenone backbone, with a thiomethyl substituent at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2’-thiomethylpropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and thiomethylpropiophenone.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with thiomethylpropiophenone in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-2’-thiomethylpropiophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, 0°C to room temperature.

    Substitution: Amines or thiols, dimethylformamide or dichloromethane as solvent, room temperature to 80°C.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-2’-thiomethylpropiophenone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers investigate its biological activity, including its effects on cellular pathways and its potential as an enzyme inhibitor.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2’-methylpropiophenone: Similar structure but lacks the thiomethyl group, which affects its reactivity and biological activity.

    3-(4-Bromophenyl)-2’-thiomethylpropiophenone: Contains a bromine atom instead of chlorine, leading to different electronic and steric effects.

    3-(4-Chlorophenyl)-2’-hydroxypropiophenone:

Uniqueness

3-(4-Chlorophenyl)-2’-thiomethylpropiophenone is unique due to the presence of both the chlorophenyl and thiomethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQPLOSNALVIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644471
Record name 3-(4-Chlorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-79-6
Record name 1-Propanone, 3-(4-chlorophenyl)-1-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-2'-thiomethylpropiophenone
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-2'-thiomethylpropiophenone
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-2'-thiomethylpropiophenone
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)-2'-thiomethylpropiophenone
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)-2'-thiomethylpropiophenone
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-2'-thiomethylpropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.